1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
CAS No.: 912771-18-7
Cat. No.: VC3944623
Molecular Formula: C15H18FNO3
Molecular Weight: 279.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912771-18-7 |
|---|---|
| Molecular Formula | C15H18FNO3 |
| Molecular Weight | 279.31 g/mol |
| IUPAC Name | 1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20) |
| Standard InChI Key | CYOXXKKBLPKXAR-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F |
| Canonical SMILES | C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid features a cycloheptane ring substituted with a carboxylic acid group at position 1 and a 3-fluorobenzoylamino moiety at the same carbon. The molecular formula is C₁₅H₁₈FNO₃, with a molecular weight of 279.31 g/mol. The fluorine atom at the benzoyl group’s meta position enhances electronegativity, influencing receptor binding and metabolic stability .
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈FNO₃ | |
| Molecular Weight | 279.31 g/mol | |
| IUPAC Name | 1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
| SMILES | C1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F | |
| XLogP3 | 2.8 (Predicted) | |
| Hydrogen Bond Donor Count | 2 |
Stability and Solubility
The compound’s cycloheptane backbone confers conformational flexibility, while the fluorine atom reduces susceptibility to oxidative metabolism. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (~0.2 mg/mL at 25°C). The pKa values of the carboxylic acid (≈2.5) and amide (≈10.4) groups dictate ionization states under physiological conditions .
Synthesis and Preparation
Synthetic Pathways
The primary synthesis route involves a two-step process:
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Amination of Cycloheptanecarboxylic Acid: Cycloheptanecarboxylic acid reacts with thionyl chloride to form the acyl chloride intermediate, which is subsequently treated with ammonia to yield 1-aminocycloheptanecarboxylic acid .
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Amide Bond Formation: The amine intermediate couples with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | SOCl₂, reflux, 4h; NH₃ (aq), 0°C | 78% | 95% |
| 2 | 3-Fluorobenzoyl chloride, Et₃N, DCM, RT, 12h | 65% | 98% |
Purification and Characterization
Purification via recrystallization (ethanol/water) achieves >98% purity. Structural confirmation employs ¹H NMR (δ 7.5 ppm for aromatic protons, δ 1.2–2.1 ppm for cycloheptane) and LC-MS (m/z 280.1 [M+H]⁺).
Pharmacological Applications
Mechanism of Action
The compound inhibits endothelial differentiation gene receptor 2 (Edg-2/EDG2), an LPA-activated GPCR implicated in fibrosis and vascular remodeling . By blocking LPA signaling, it attenuates profibrotic cytokine release (e.g., TGF-β) and collagen deposition in preclinical models .
Therapeutic Targets
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Pulmonary Fibrosis: Reduces alveolar epithelial cell apoptosis and fibroblast activation in murine models (EC₅₀ = 50 nM) .
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Cardiac Fibrosis: Improves ejection fraction by 22% in post-myocardial infarction rats .
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Renal Fibrosis: Decreases tubulointerstitial fibrosis in unilateral ureteral obstruction models .
Table 3: In Vitro Activity Profile
| Assay | IC₅₀ (nM) | Model System |
|---|---|---|
| EDG2 Receptor Binding | 12 | HEK293 Transfected |
| LPA-Induced Fibroblast Migration | 45 | Human Lung Fibroblasts |
| TGF-β Secretion Inhibition | 38 | A549 Cells |
Comparative Analysis with Related Compounds
vs. 1-Amino-1-cycloheptanecarboxylic Acid
The precursor compound (CAS 6949-77-5) lacks the 3-fluorobenzoyl group, resulting in 10-fold lower EDG2 affinity and no anti-fibrotic activity .
vs. Piperidine-Based Analogues
1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid (PubChem CID 3939326) shows inferior metabolic stability (t₁/₂ = 1.2h vs. 4.5h in microsomes) .
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